6-Amino-3-phenylquinazolin-4-one
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Description
Synthesis Analysis
A three-step synthesis of 6-amino-3 (H)-quinazolin-4-ones has been performed . Initially, the condensation of 3 (H)-quinazolin-4-one was carried out in the presence of anthranilic acid and formamide in a 1:3 ratio . Then, a hydrogen atom in state 6 of the resulting 3 (H)-quinazolin-4-one was replaced by a nitro group using a nitriding compound, and 6-nitro-3 (H)-quinazolin-4-one reduction was performed using SnCl 2 ·2H 2 O as a reducing agent . Acylation reactions were accomplished on the synthesized 6-amino-3 (H)-quinazolin-4-one .Chemical Reactions Analysis
While specific chemical reactions involving 6-Amino-3-phenylquinazolin-4-one are not mentioned in the retrieved information, quinazoline derivatives are known to exhibit a wide range of biological activities . This suggests that they may undergo various chemical reactions relevant to these biological activities.Scientific Research Applications
Antibacterial Agent
6-Amino-3-phenylquinazolin-4-one derivatives have been found to exhibit significant antibacterial activity. For instance, 6-nitro-3 (H)-quinazolin-4-one showed remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli bacterial strains .
Antifungal Agent
In addition to their antibacterial properties, these compounds also have antifungal activities. They have been tested for their biological activities as antifungal agents .
Anticancer Agent
Some derivatives of 6-Amino-3-phenylquinazolin-4-one have been synthesized for testing their biological activities as potential anticancer agents . Additionally, 1,2,4-triazoloquinazoline derivatives were found to have potent anticancer activities .
Antihypertensive Agent
1,2,4-triazoloquinazoline derivatives, which can be synthesized from 6-Amino-3-phenylquinazolin-4-one, have been found to have potent antihypertensive activities .
Antihistaminic Agent
These derivatives also have antihistaminic properties with negligible sedation .
Anticonvulsant
Quinazolinones are essentially used as anticonvulsants . This makes 6-Amino-3-phenylquinazolin-4-one a potential candidate for the development of anticonvulsant drugs.
Histone Deacetylase 6 (HDAC6) Inhibitor
A series of novel quinazoline-4- (3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors . HDAC6 is a unique isozyme in the HDAC family and has been identified as a potential therapeutic target in cancer and neurodegenerative diseases.
Antidepressant
Synthetic derivatives of quinazoline exhibited antidepressant properties . This suggests that 6-Amino-3-phenylquinazolin-4-one could be used in the development of antidepressant drugs.
properties
IUPAC Name |
6-amino-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBJSPIUCJXVCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-phenylquinazolin-4-one |
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